N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
Cancer Research and Treatment
- Compounds structurally related to N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-(trifluoromethyl)benzamide, such as those described in the study of the synthesis and biological evaluation of novel benzamide derivatives, have shown potential in cancer research. These compounds were investigated for their anticancer activities against various cancer cell lines, demonstrating effectiveness in inhibiting cell growth and inducing apoptosis in tumor cells (Çiftçi, Temel, & Yurttaş, 2021).
Enzyme Inhibition
- Benzimidazole derivatives, including those with structural similarities to the compound , have been explored for their role as enzyme inhibitors. Research focusing on the poly(ADP-ribose) polymerase (PARP) inhibitors has identified compounds with significant enzyme inhibition potency, offering a foundation for the development of treatments for diseases where PARP activity is a concern (Penning et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c1-13-18(27-20-25-10-3-11-28(13)20)15-4-2-5-17(12-15)26-19(29)14-6-8-16(9-7-14)21(22,23)24/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCYYMXYOVWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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